molecular formula C6H13ClF2N2 B6307158 (S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanamine hydrochloride CAS No. 2007919-82-4

(S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanamine hydrochloride

Cat. No. B6307158
CAS RN: 2007919-82-4
M. Wt: 186.63 g/mol
InChI Key: TZKIXRSPCJYDHG-JEDNCBNOSA-N
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Description

“[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl” is a chemical compound with the molecular formula C6H14Cl2F2N2 . It is also known by its CAS number 2007919-82-4 .


Molecular Structure Analysis

The molecular structure of “[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl” is defined by its molecular formula, C6H14Cl2F2N2 . This indicates that the molecule contains 6 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 fluorine atoms, and 2 nitrogen atoms . For a detailed structural analysis, it would be best to refer to a trusted chemical database or a scientific publication.

Scientific Research Applications

Asymmetric Synthesis and Derivatives

A significant aspect of the research on “[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl” involves its asymmetric synthesis and the creation of derivatives. For instance, the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine demonstrates a method to afford various substituted amines, including the targeted compound through strategies like reduction and hydrogenolysis, showcasing the versatility of these methods in creating a broad array of derivatives for further application in research (Froelich et al., 1996).

Anticancer Activity

Another crucial area of investigation is the compound's potential in cancer treatment. Studies on Pt(II) complexes containing derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine have shown significant cytotoxic effects on human carcinoma cell lines. This suggests that derivatives of the targeted compound could serve as a basis for developing new anticancer drugs, with certain complexes demonstrating cytotoxic activity comparable to cisplatin in specific cancer cell lines (Ferri et al., 2013).

Synthesis and Structural Characterization

The synthesis and spectroscopic characterization of compounds related to “[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl” have been thoroughly explored. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases the methodological advancements in creating structurally complex and functionally diverse derivatives, providing insights into the synthetic routes and structural analyses vital for the development of new chemical entities (Shimoga et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-Difluoroethylamine", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Methyl iodide" ], "Reaction": [ "Step 1: Preparation of 2,2-Difluoroethylamine", "2,2-Difluoroethylamine can be prepared by reacting 2,2-Difluoroethyl chloride with ammonia in methanol.", "Step 2: Preparation of [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine", "[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine can be prepared by reacting 2,2-Difluoroethylamine with acetone in the presence of sodium hydroxide and sodium borohydride.", "Step 3: Preparation of [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl", "[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl can be prepared by reacting [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine with hydrochloric acid and methyl iodide." ] }

CAS RN

2007919-82-4

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-4-6(7,8)2-5(10)3-9;/h5H,2-4,9H2,1H3;1H/t5-;/m0./s1

InChI Key

TZKIXRSPCJYDHG-JEDNCBNOSA-N

Isomeric SMILES

CN1CC(C[C@H]1CN)(F)F.Cl

SMILES

CN1CC(CC1CN)(F)F.Cl.Cl

Canonical SMILES

CN1CC(CC1CN)(F)F.Cl

Origin of Product

United States

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